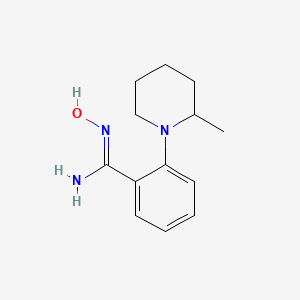

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide

Descripción general

Descripción

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of hydroxamic acids and has a molecular formula of C13H19N3O.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide typically involves the reaction of 2-(2-methylpiperidin-1-yl)benzimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or hydroxylamines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of halides or alkyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-Hydroxy-BMI is primarily investigated for its potential as an inhibitor of various biological pathways, particularly those involving enzymes that play critical roles in disease processes.

1.1. Indoleamine 2,3-Dioxygenase (IDO) Inhibition

One of the notable applications of N-Hydroxy-BMI is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. IDO catalyzes the degradation of tryptophan into kynurenine, leading to immune suppression:

- Mechanism : By inhibiting IDO, N-Hydroxy-BMI may enhance T-cell responses against tumors, making it a candidate for cancer immunotherapy.

- Case Study : Research has shown that IDO inhibitors can significantly improve the efficacy of existing cancer treatments by reversing immune suppression in the tumor microenvironment .

1.2. Antimicrobial Properties

N-Hydroxy-BMI has also been evaluated for its antimicrobial properties:

- Mechanism : The compound's structural features suggest it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor.

- Case Study : A study demonstrated that derivatives of benzimidamide compounds exhibited significant antibacterial activity against various strains, indicating potential for N-Hydroxy-BMI in treating bacterial infections .

Pharmacological Insights

The pharmacological profile of N-Hydroxy-BMI suggests several avenues for therapeutic development:

2.1. Neuropharmacology

There is emerging interest in the neuropharmacological applications of N-Hydroxy-BMI:

- Mechanism : Its ability to modulate neurotransmitter systems could position it as a candidate for treating neurological disorders.

- Case Study : Investigations into similar compounds have shown promise in managing conditions like depression and anxiety by enhancing serotonin availability .

2.2. Cardiovascular Applications

Preliminary studies indicate that N-Hydroxy-BMI may have cardiovascular benefits:

Mecanismo De Acción

The mechanism of action of N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets, such as metalloproteases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the breakdown of essential proteins. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- N-Hydroxy-2-(2-methylpiperidin-1-yl)benzamide

- N-Hydroxy-2-(2-methylpiperidin-1-yl)benzylamine

- N-Hydroxy-2-(2-methylpiperidin-1-yl)benzonitrile

Uniqueness

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide is unique due to its specific hydroxamic acid structure, which allows it to effectively inhibit metalloproteases. This property distinguishes it from other similar compounds that may not have the same level of inhibitory activity or therapeutic potential.

Actividad Biológica

N-Hydroxy-2-(2-methylpiperidin-1-yl)benzimidamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the current understanding of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzimidamide core with a hydroxyl group and a 2-methylpiperidine moiety, which are critical for its biological activity.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a screening of various compounds against Mycobacterium tuberculosis, derivatives similar to this compound exhibited significant inhibitory effects. Specifically, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the bacterium .

Table 1: Inhibitory Concentrations of Related Compounds Against M. tuberculosis

| Compound Code | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 4.00 |

| 6h | 1.75 | 3.90 |

| 7e | 1.50 | 4.50 |

These findings suggest that modifications in the piperidine ring can enhance anti-tubercular properties, making this class of compounds worthy of further investigation .

Anti-Cancer Activity

This compound has also been evaluated for its anti-cancer potential. Studies indicate that piperidine derivatives exhibit cytotoxicity against various cancer cell lines, including those related to lung and breast cancer . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Case Study: Piperidine Derivatives in Cancer Therapy

A recent study focused on a piperidine derivative similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The derivative induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a promising therapeutic profile .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific modifications in the chemical structure significantly affect biological activity. For instance, the presence of the hydroxyl group and the piperidine moiety is crucial for enhancing binding affinity to target proteins involved in disease processes .

Table 2: Structure-Activity Relationships for Piperidine Derivatives

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Essential for binding |

| Piperidine Moiety | Increases cytotoxicity |

| Substituents on Ring | Alters selectivity and potency |

Propiedades

IUPAC Name |

N'-hydroxy-2-(2-methylpiperidin-1-yl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-10-6-4-5-9-16(10)12-8-3-2-7-11(12)13(14)15-17/h2-3,7-8,10,17H,4-6,9H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUAZCHUPKHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCN1C2=CC=CC=C2/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.